2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Description
2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at position 3 of the first phenyl ring and a methoxycarbonyl (ester) group at position 2' of the second phenyl ring. Its molecular formula is C₁₅H₁₂O₄, with a molecular weight of 256.26 g/mol . The carboxylic acid group confers acidity (pKa ~4–5), while the methoxycarbonyl substituent enhances lipophilicity, influencing solubility and reactivity.
Structure
3D Structure
Properties
CAS No. |
893736-84-0 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
3-(2-sulfamoylphenyl)benzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) |
InChI Key |
GHTXHTSFJAZACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-biphenylcarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial production methods may involve the use of more efficient catalytic processes to increase yield and reduce reaction time. For example, the use of a palladium-catalyzed coupling reaction between a halogenated biphenyl derivative and carbon monoxide in the presence of methanol can produce the desired compound with high efficiency .
Chemical Reactions Analysis
2’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce biphenyl alcohols or aldehydes.
Scientific Research Applications
2’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its biphenyl structure makes it a useful intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism by which 2’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s biphenyl structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, further stabilizing these complexes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and functional properties of biphenyl carboxylic acids are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Biphenyl Carboxylic Acid Derivatives
Key Findings from Comparative Analysis
Electronic Effects: Electron-Withdrawing Groups (EWGs): Fluorine (e.g., 5-Fluoro-3′-methyl derivative ) and nitro groups lower the pKa of the carboxylic acid, enhancing acidity and reactivity in electrophilic substitutions. Electron-Donating Groups (EDGs): Methoxy (e.g., 2'-methoxy-6'-methyl analog ) and methylamino groups reduce acidity but improve solubility in polar solvents.
Methyl Groups: Substituents like 3'-methyl or 6'-methyl introduce steric hindrance, affecting regioselectivity in coupling reactions .
NMDA Receptor Antagonists: Biphenyl acids with sulfamoyl or phosphonate groups (e.g., 3'-(Sulfamoyloxy) derivatives ) show affinity for neurological targets .
Stability and Handling :
- Esters (e.g., methoxycarbonyl) are prone to hydrolysis under acidic/basic conditions, whereas fluorine-substituted analogs (e.g., 2-Fluoro-4′-methoxy ) exhibit enhanced metabolic stability.
Biological Activity
2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
- Molecular Formula : C15H14O4
- CAS Number : [insert CAS number if available]
- Structural Formula :
Synthesis
The synthesis of 2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid typically involves the following steps:
- Starting Materials : Biphenyl derivatives and methoxycarbonylation agents.
- Reagents : Common reagents include acetic anhydride or methoxycarbonyl chloride in the presence of a base.
- Conditions : The reaction is usually conducted under reflux conditions in an organic solvent such as dichloromethane.
Anticancer Properties
Recent studies have evaluated the anticancer potential of 2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Induction of apoptosis via caspase activation |
| A549 | 4.8 | Inhibition of tubulin polymerization |
| HL-60 | 6.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may function as a microtubule inhibitor, similar to established chemotherapeutic agents like vinorelbine .
The proposed mechanism by which 2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid exerts its biological effects includes:
- Microtubule Disruption : The compound binds to tubulin, preventing its polymerization into microtubules, which is crucial for mitotic spindle formation during cell division.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death has been observed in treated cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Breast Cancer Cells :
- Researchers treated MDA-MB-231 cells with varying concentrations (0.5 µM to 10 µM) for 48 hours.
- Results showed a dose-dependent increase in apoptosis markers (caspase-3 cleavage) and decreased cell viability.
-
Lung Cancer Model :
- In A549 lung cancer cells, treatment with 2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid resulted in significant inhibition of cell proliferation and induced G2/M phase arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
